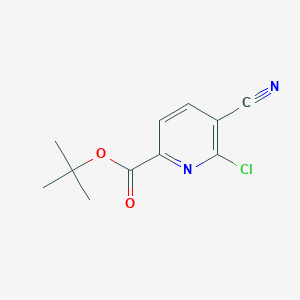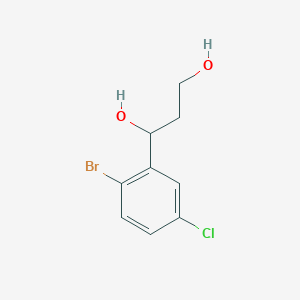
Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate typically involves the cyclization of benzofurans with 2-carbonyl-benzoic acid. This method is known for its high atom economy and regioselectivity, making it an efficient and convenient procedure . The reaction conditions often involve moderate to mild heating and the use of readily available starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts would be preferred to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, known for its aromatic properties and biological activities.
3-Benzofuryl-substituted phthalides: These compounds share a similar benzofuran core and exhibit various biological activities.
Benzothiopyranoquinolines: Another class of compounds with a fused benzofuran structure, known for their unique properties and applications.
Uniqueness: Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate stands out due to its specific substitution pattern and the presence of both ethyl and hydroxypropanoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
ethyl 3-(1-benzofuran-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O4/c1-2-16-13(15)7-11(14)10-8-17-12-6-4-3-5-9(10)12/h3-6,8,11,14H,2,7H2,1H3 |
InChI-Schlüssel |
NPPXZGFNLJMYPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=COC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


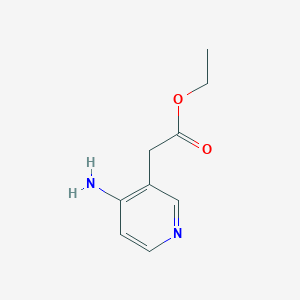
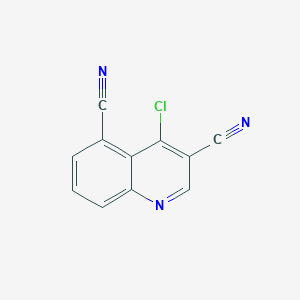


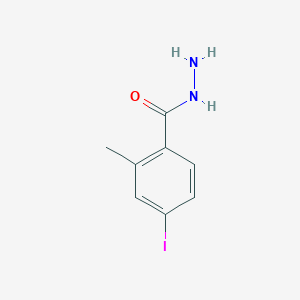
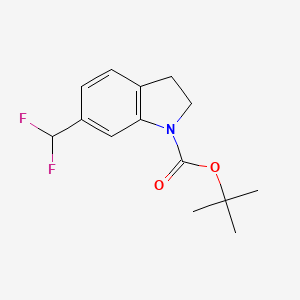
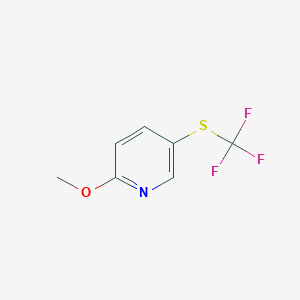
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)


